![molecular formula C11H13FN4O B1464298 1-[2-(4-氟苯氧基)乙基]-1H-1,2,3-三唑-4-基甲胺 CAS No. 1270977-17-7](/img/structure/B1464298.png)

1-[2-(4-氟苯氧基)乙基]-1H-1,2,3-三唑-4-基甲胺

描述

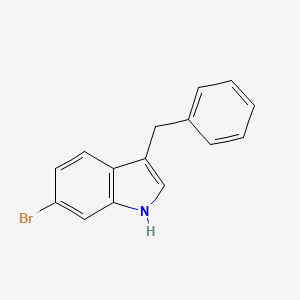

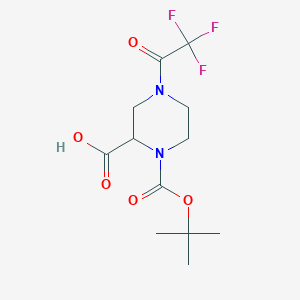

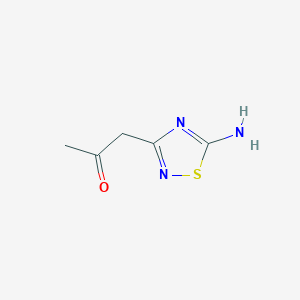

The compound is an organic molecule with a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is attached to a methanamine group and a 4-fluorophenoxyethyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the methanamine group, and the 4-fluorophenoxyethyl group. The fluorine atom in the 4-fluorophenoxyethyl group would be expected to have a significant impact on the chemical properties of the compound due to its high electronegativity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the triazole ring, the methanamine group, and the 4-fluorophenoxyethyl group. The fluorine atom in the 4-fluorophenoxyethyl group would be expected to influence the compound’s reactivity and polarity .科学研究应用

Anticonvulsant Agent

This compound has been studied for its potential as an anticonvulsant agent . Research indicates that derivatives of this compound exhibit significant protective effects against seizures, comparable to standard drugs like phenytoin . The structure–activity relationship studies suggest that the presence of the amide bond in the compound’s structure contributes to its moderate protective effect on seizures induced by maximal electroshock (MES) tests .

Serotonin-Selective Reuptake Inhibitor (SSRI)

The compound has been synthesized and evaluated as a serotonin-selective reuptake inhibitor (SSRI) . It’s modeled after potent antidepressants like fluoxetine and aims to provide an improved adverse reaction profile. Preliminary data indicates that the compound exhibits binding at the serotonin reuptake transporter (SERT), although further evaluation is needed to confirm its efficacy as an SSRI without the side effects of sexual dysfunction .

Neuropharmacological Research

In neuropharmacology, the compound’s derivatives are of interest due to their interaction with the serotonin system. They are being explored for their potential to potentiate serotonin through negative allosteric modulation, which could lead to fewer side effects compared to traditional antidepressants .

Bioactive Compound Synthesis

The compound is involved in the synthesis of bioactive compounds, particularly in the creation of new derivatives that may have various pharmacological activities . This includes the potential development of new medications or therapeutic agents with specific target interactions.

Medicinal Chemistry

Within medicinal chemistry, the compound serves as a precursor for synthesizing various derivatives with potential medicinal properties . These derivatives are then tested for their pharmacological activities, contributing to the discovery of new drugs.

Structure–Activity Relationship (SAR) Studies

The compound is used in SAR studies to understand the relationship between the chemical structure of a molecule and its biological activity . This is crucial for designing new drugs and optimizing existing ones for better efficacy and reduced side effects.

Pharmacological Activity Determination

Researchers use this compound to determine the pharmacological activity of its derivatives. This involves assessing the therapeutic potential and safety profile of these derivatives in preclinical studies .

Chemical Synthesis and Characterization

The compound is also a key player in chemical synthesis and characterization processes. It’s used to create and study new chemical entities that could have unique properties and applications in various scientific fields.

安全和危害

未来方向

作用机制

Target of Action

The primary target of {1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine is the serotonin reuptake transporter (SERT) . The SERT plays a crucial role in the regulation of serotonin levels in the synaptic cleft, which is involved in various physiological processes such as mood regulation, sleep, and appetite .

Mode of Action

{1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine interacts with the SERT, inhibiting its activity . This inhibition prevents the reuptake of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft. The increased serotonin levels can then bind to post-synaptic receptors, leading to enhanced serotonergic neurotransmission .

Biochemical Pathways

The enhanced serotonergic neurotransmission resulting from the action of {1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine can affect various biochemical pathways. For instance, it can influence the signaling pathways associated with mood regulation and potentially alleviate symptoms of depression .

Pharmacokinetics

Similar compounds have been shown to exhibit micromolar affinity for the sert

Result of Action

The result of the action of {1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine is an increase in serotonergic neurotransmission. This can lead to various molecular and cellular effects, such as improved mood and reduced symptoms of depression .

Action Environment

The action, efficacy, and stability of {1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s solubility and therefore its bioavailability .

属性

IUPAC Name |

[1-[2-(4-fluorophenoxy)ethyl]triazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN4O/c12-9-1-3-11(4-2-9)17-6-5-16-8-10(7-13)14-15-16/h1-4,8H,5-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYNFAUDAWZSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCN2C=C(N=N2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

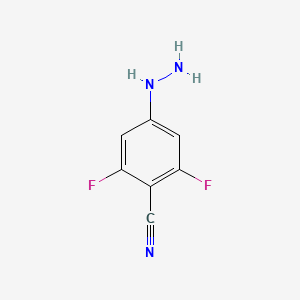

![methyl (E)-3-[5-chloro-2-(1H-1,2,3,4-tetraazol-1-yl)phenyl]-2-propenoate](/img/structure/B1464215.png)

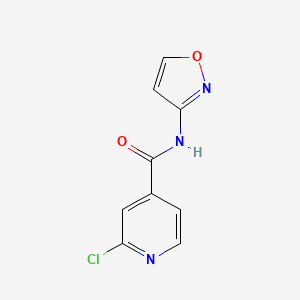

![2-[(4-Fluorobenzyl)amino]-3-methyl-1-butanol](/img/structure/B1464222.png)

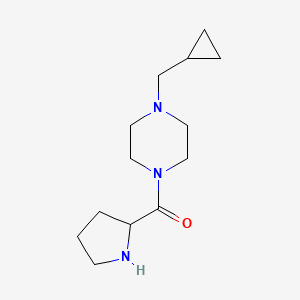

![(3S,7R,8AS)-3-cyclohexyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1464225.png)

![2-{1-[(Benzyloxy)carbonyl]-2-pyrrolidinyl}-1,3-oxazole-4-carboxylic acid](/img/structure/B1464231.png)